molecular formula C19H30N2O4S B4863726 Tert-butyl 4-{[4-(butan-2-yl)phenyl]sulfonyl}piperazine-1-carboxylate

Tert-butyl 4-{[4-(butan-2-yl)phenyl]sulfonyl}piperazine-1-carboxylate

Cat. No.: B4863726
M. Wt: 382.5 g/mol
InChI Key: QLQPWQOARWMQDI-UHFFFAOYSA-N
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Description

Tert-butyl 4-{[4-(butan-2-yl)phenyl]sulfonyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group, a sulfonyl group, and a butan-2-yl phenyl group

Properties

IUPAC Name

tert-butyl 4-(4-butan-2-ylphenyl)sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4S/c1-6-15(2)16-7-9-17(10-8-16)26(23,24)21-13-11-20(12-14-21)18(22)25-19(3,4)5/h7-10,15H,6,11-14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQPWQOARWMQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{[4-(butan-2-yl)phenyl]sulfonyl}piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the tert-butyl group and the sulfonyl group. The reaction conditions often involve the use of strong bases and acids, as well as specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and other advanced technologies can help in scaling up the production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-{[4-(butan-2-yl)phenyl]sulfonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl and butan-2-yl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Tert-butyl 4-{[4-(butan-2-yl)phenyl]sulfonyl}piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-{[4-(butan-2-yl)phenyl]sulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with proteins, affecting their structure and function. The piperazine ring provides conformational flexibility, allowing the compound to fit into various binding sites.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-{[4-(butan-2-yl)phenyl]sulfonyl}piperazine-1-carboxylate is unique due to the presence of the butan-2-yl phenyl group, which imparts specific steric and electronic properties. This makes it particularly useful in applications where precise molecular interactions are required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-{[4-(butan-2-yl)phenyl]sulfonyl}piperazine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-{[4-(butan-2-yl)phenyl]sulfonyl}piperazine-1-carboxylate

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